Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate is an organic compound with the molecular formula C15H23BrO3Si. This compound is characterized by the presence of a bromomethyl group and a tert-butyldimethylsilyl (TBDMS) group attached to a benzoate ester. The TBDMS group is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step forms the TBDMS ether.
Bromomethylation: The protected intermediate is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Deprotection: The TBDMS group can be removed under mild acidic conditions or using fluoride ions (e.g., tetrabutylammonium fluoride).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Conditions for TBDMS deprotection include the use of acids like acetic acid or reagents like tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, reaction with an amine would yield a benzylamine derivative, while reaction with an alkoxide would yield an ether.
Scientific Research Applications
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, aiding in the development of new therapeutics.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate primarily involves its reactivity as a bromomethylating agent and its ability to undergo nucleophilic substitution reactions. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(Bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]benzoate: Similar structure but with the TBDMS group at a different position.
Methyl 2-(Chloromethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the TBDMS group also provides versatility in synthetic applications, allowing for selective protection and deprotection strategies.
Properties
Molecular Formula |
C15H23BrO3Si |
---|---|
Molecular Weight |
359.33 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxybenzoate |
InChI |
InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-12-7-8-13(14(17)18-4)11(9-12)10-16/h7-9H,10H2,1-6H3 |
InChI Key |
XXJDKAXJGUUPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C(=O)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.